N-((((2-Chloro-4-fluorobenzyl)oxy)imino)methyl)-2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide
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Description
N-((((2-Chloro-4-fluorobenzyl)oxy)imino)methyl)-2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C22H23ClFN3O3 and its molecular weight is 431.89. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Applications
Studies on N-Pyridinyl(methyl)-N1-substituted-3-indolepropanamides, a class of compounds related to the one , have shown significant anti-inflammatory activity. These compounds have been found to exert a substantial inhibitory effect on topical inflammation in mouse models. This indicates potential applications in developing anti-inflammatory agents for medical use (Gallard et al., 2003).
Insecticidal Activity
Flubendiamide, another related compound, exhibits extremely strong insecticidal activity, particularly against lepidopterous pests. This suggests potential applications in agriculture for pest control and management (Tohnishi et al., 2005).
Antipsychotic Potential
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has demonstrated their potential as novel antipsychotic agents. These studies found that certain derivatives reduce spontaneous locomotion in mice without interacting with dopamine receptors, suggesting a new approach to treating psychoses (Wise et al., 1987).
Electrochromic Materials
The synthesis and study of aromatic polyamides containing triphenylamine moieties, similar in structural complexity to the compound , have shown promising electrochromic properties. These materials could have applications in smart windows and displays due to their stable anodic electrochromism (Liou & Chang, 2008).
Antimicrobial Properties
A study on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives revealed notable antimicrobial activities. This highlights the potential for developing new antimicrobial agents based on structural analogs of the compound in focus (Ahsan et al., 2016).
Properties
IUPAC Name |
N-[(E)-(2-chloro-4-fluorophenyl)methoxyiminomethyl]-2-(3,3-dimethyl-2-oxoazetidin-1-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O3/c1-22(2)13-27(21(22)29)19(10-15-6-4-3-5-7-15)20(28)25-14-26-30-12-16-8-9-17(24)11-18(16)23/h3-9,11,14,19H,10,12-13H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIMRDYJABQNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C(CC2=CC=CC=C2)C(=O)NC=NOCC3=C(C=C(C=C3)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C1=O)C(CC2=CC=CC=C2)C(=O)N/C=N/OCC3=C(C=C(C=C3)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.